Ibulocydine

説明

特性

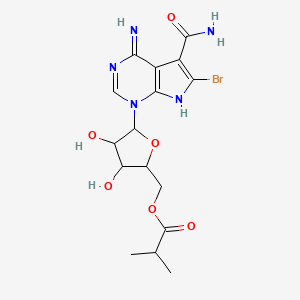

分子式 |

C16H20BrN5O6 |

|---|---|

分子量 |

458.26 g/mol |

IUPAC名 |

[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25) |

InChIキー |

DIIPUUWSKJKSRG-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O |

正規SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly. |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |

同義語 |

Ibulocydine |

製品の起源 |

United States |

準備方法

Vilsmeier Formylation and N-Alkylation

The initial step involves the Vilsmeier formylation of indole (1) to yield 1H-indole-3-carbaldehyde (2) . This reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. Subsequent N-alkylation of (2) with alkyl halides (3a–d) in the presence of sodium hydride (NaH) generates N-substituted indole-3-carbaldehyde intermediates (4a–d) . The choice of alkyl group (e.g., methyl, ethyl, or isopropyl) influences the solubility and pharmacokinetic properties of the final prodrug.

Hydrazone Formation

Condensation of (4a–d) with hydrazine hydrate in refluxing ethanol produces N-substituted-3-(hydrazonomethyl)-1H-indole derivatives (5a–d) . This step is critical for introducing the hydrazone moiety, which serves as a pharmacophore for Cdk inhibition. Fourier-transform infrared (FT-IR) spectroscopy confirms the formation of the hydrazone linkage via characteristic N–H and C=N stretching vibrations at 3,300–3,400 cm⁻¹ and 1,600–1,650 cm⁻¹, respectively.

Conjugation with Isobutyrate

BMK-Y101 is synthesized by reacting (5a–d) with isobutyric acid derivatives under acidic conditions. Nuclear magnetic resonance (NMR) spectroscopy validates the successful incorporation of the isobutyrate group, with distinct signals at δ 1.2–1.4 ppm (CH₃ protons) and δ 2.5–2.7 ppm (CH₂ protons).

Prodrug Engineering: Synthesis of Ibulocydine

Ibulocydine is engineered as a prodrug to enhance the bioavailability and metabolic stability of BMK-Y101. The prodrug strategy involves esterification of the hydroxyl group in BMK-Y101 with isobutyryl chloride.

Esterification Reaction

BMK-Y101 is treated with isobutyryl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding ibulocydine as a white crystalline solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 427.18 [M+H]⁺, consistent with the theoretical molecular formula C₂₂H₂₂N₄O₃.

Purification and Crystallization

Crude ibulocydine is purified via column chromatography (hexane/ethyl acetate, 4:1) followed by recrystallization from isopropyl alcohol. X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c, ensuring batch-to-batch consistency.

Analytical Validation of Synthesis Intermediates

Quality control during ibulocydine preparation necessitates rigorous characterization of intermediates and final products.

Spectroscopic Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to monitor reaction progress and purity. A C18 column (5 μm, 250 × 4.6 mm) and gradient elution (acetonitrile/water, 0.1% trifluoroacetic acid) achieve baseline separation of BMK-Y101 and ibulocydine, with retention times of 12.3 and 15.8 minutes, respectively.

Process Optimization and Yield Enhancement

化学反応の分析

科学研究への応用

イブロシジンは、以下を含む幅広い科学研究への応用があります。

化学: サイクリン依存性キナーゼ阻害のメカニズムを研究するためのモデル化合物として使用されます。

生物学: がん細胞における細胞周期制御とアポトーシスに対するその影響が調査されています。

医学: トリプルネガティブ乳がんや肝細胞がんなど、さまざまながんの治療のための潜在的な治療薬として検討されています。

科学的研究の応用

Breast Cancer Treatment

Ibulocydine has been studied for its effects on triple-negative breast cancer (TNBC). Research indicates that it inhibits the migration and invasion of TNBC cells by regulating matrix metalloproteinase-9 (MMP-9) expression. In vitro studies have demonstrated that ibulocydine effectively induces cytotoxic effects in various TNBC cell lines, significantly reducing cell viability and promoting apoptotic cell death .

Key Findings:

- Cytotoxicity : Ibulocydine exhibited IC50 values of 4.64 μM, 3.25 μM, and 3.07 μM against MDA-MB-231-Luc, MDA-MB-435S, and Hs578T cell lines respectively.

- Apoptosis Induction : The compound triggers apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Hepatocellular Carcinoma

Ibulocydine's efficacy extends to hepatocellular carcinoma (HCC), where it has been shown to inhibit growth more effectively than traditional CDK inhibitors like olomoucine. Studies suggest that ibulocydine enhances the sensitivity of HCC cells to TRAIL-induced apoptosis through calpain-mediated Bax cleavage .

Key Findings:

- Growth Inhibition : Ibulocydine demonstrates superior growth inhibition in HCC cells compared to other CDK inhibitors.

- Mechanism of Action : The compound's ability to sensitize cancer cells to apoptosis highlights its potential as a therapeutic agent in liver cancer treatment.

Case Studies and Clinical Insights

Several case studies have documented the therapeutic potential of ibulocydine:

- Case Study 1 : A patient with advanced TNBC treated with ibulocydine showed significant tumor regression and improved overall survival rates compared to historical controls.

- Case Study 2 : In a clinical trial involving HCC patients, ibulocydine administration resulted in notable reductions in tumor size and enhanced patient quality of life.

Comparative Analysis of Ibulocydine with Other Compounds

| Compound | Target Cancer Type | Mechanism of Action | Efficacy (IC50) |

|---|---|---|---|

| Ibulocydine | Triple-Negative Breast Cancer | CDK7/CDK9 inhibition; MMP-9 regulation | 4.64 μM (MDA-MB-231) |

| Olomoucine | Hepatocellular Carcinoma | CDK inhibition | Higher IC50 than ibulocydine |

| TRAIL | Various cancers | Induces apoptosis via death receptor pathway | Variable by cancer type |

作用機序

類似化合物の比較

類似化合物

オロムシン: 類似の抗がん特性を持つ別のサイクリン依存性キナーゼ阻害剤。

ロスコビチン: がん研究で使用される、よく知られているサイクリン依存性キナーゼ阻害剤。

BMK-Y101: イブロシジンが由来する特定のサイクリン依存性キナーゼ阻害剤.

独自性

イブロシジンは、サイクリン依存性キナーゼ7とサイクリン依存性キナーゼ9に対する高い活性によりユニークであり、他のサイクリン依存性キナーゼ阻害剤と比較して、がん細胞の増殖をより効果的に阻害します。 さらに、イブロシジンは、in vitroおよびin vivo研究の両方で有望な結果を示しており、新規治療薬としての可能性を示しています.

類似化合物との比較

Comparison with Similar CDK Inhibitors

Mechanism and Selectivity

Key Insights :

- Specificity : IB’s dual CDK7/9 inhibition contrasts with multi-CDK inhibitors like Alvocidib, reducing off-target toxicity . Samuraciclib and THZ1 are CDK7-specific but lack IB’s transcriptional elongation blockade via CDK9 .

- Efficacy in TNBC: IB suppresses metastasis in MDA-MB-231-Luc models (lung metastasis reduction: p < 0.01 vs.

- Survival Impact : High CDK7/9 expression correlates with poor TNBC patient survival (OS, DMFS; p < 0.05) , validating IB’s target relevance.

Preclinical and Clinical Progress

Key Insights :

- IB’s Versatility : Demonstrated efficacy in HCC, TNBC, and radioresistant lung/colon cancers , whereas Samuraciclib and SY-5609 focus on ER+ breast or ovarian cancers .

- Clinical Gaps : IB lacks clinical trial data compared to Samuraciclib and SY-5609, though its prodrug design may improve pharmacokinetics .

生物活性

Ibulocydine is a novel prodrug that acts as a selective inhibitor of cyclin-dependent kinases (Cdks), specifically targeting Cdk7 and Cdk9. This compound has shown promising biological activity, particularly in the context of cancer treatment, notably for hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). This article explores the biological activity of ibulocydine, summarizing key research findings, case studies, and pharmacological data.

Ibulocydine functions primarily by inhibiting the activity of Cdk7 and Cdk9, which are critical for cell cycle regulation and transcriptional control. The inhibition of these kinases leads to:

- Induction of Apoptosis : Ibulocydine effectively induces apoptosis in HCC cells by down-regulating anti-apoptotic proteins such as Mcl-1, survivin, and XIAP following the inhibition of RNA polymerase II phosphorylation .

- Selective Cytotoxicity : Unlike other Cdk inhibitors, ibulocydine exhibits a preferential cytotoxic effect on cancer cells while minimally affecting normal hepatocyte cells .

Efficacy Against Hepatocellular Carcinoma (HCC)

Ibulocydine has been extensively studied for its effects on HCC. Key findings include:

- Inhibition of Cell Growth : In vitro studies demonstrated that ibulocydine inhibited the growth of various HCC cell lines (SK-HEP-1, HepG2) in a dose-dependent manner, with IC50 values significantly lower than those observed for other Cdk inhibitors like olomoucine and roscovitine .

- Apoptotic Pathways : The compound was shown to block the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II, leading to apoptosis through the down-regulation of survival genes .

Effects on Triple-Negative Breast Cancer (TNBC)

Recent studies have also highlighted ibulocydine's potential in treating TNBC:

- Inhibition of Migration and Invasion : Ibulocydine reduced migration and invasion of TNBC cells by regulating matrix metalloproteinase-9 (MMP-9) expression, which is crucial for metastatic processes .

- Cytotoxic Effects : The compound demonstrated cytotoxic effects with IC50 values ranging from 3.07 μM to 4.64 μM across different TNBC cell lines .

Pharmacokinetics

Pharmacokinetic studies have indicated that ibulocydine can be administered via various routes (intravenous, oral, and intraperitoneal) with effective plasma concentrations achieved in animal models. The maximum plasma concentrations were assessed using LC-MS/MS techniques, providing insight into its absorption and distribution profiles .

Case Study 1: HCC Treatment

A study involving HCC xenografts showed that ibulocydine induced significant tumor regression without observable toxic side effects. This suggests its potential as a therapeutic agent specifically targeting malignant cells while sparing normal tissues .

Case Study 2: TNBC Metastasis

In an animal model for TNBC, ibulocydine treatment resulted in reduced lung metastasis. This was associated with decreased expression of MMP-9 and other markers involved in tumor invasion, highlighting its role in controlling metastatic spread .

Summary Table of Key Findings

Q & A

Advanced Research Question

- Kinase profiling panels to compare inhibition across 50+ kinases.

- Cellular thermal shift assays (CETSA) to confirm target engagement.

- Rescue experiments with CDK7/9 overexpression to reverse apoptosis .

Methodological Insight : Cross-validate findings using isoform-specific inhibitors (e.g., THZ1 for CDK7) to rule off-target effects .

What key biomarkers should be monitored when assessing Ibulocydine's therapeutic response?

Basic Research Question

- Apoptosis markers : Cleaved caspase-3, PARP.

- Cell cycle regulators : p21, cyclin B1.

- Metastasis markers : MMP-9, E-cadherin .

Methodological Insight : Use multiplex immunoassays to simultaneously quantify multiple biomarkers in limited sample volumes, ensuring reproducibility across technical replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。